N'-(4-Nitrobenzylidene)acetohydrazide
Description
N'-(4-Nitrobenzylidene)acetohydrazide is a Schiff base derivative synthesized via condensation of acetohydrazide with 4-nitrobenzaldehyde. Its structure allows for diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its crystallinity and bioactivity .
Properties
CAS No. |
25996-47-8 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9N3O3/c1-7(13)11-10-6-8-2-4-9(5-3-8)12(14)15/h2-6H,1H3,(H,11,13)/b10-6+ |
InChI Key |
PNBQKDHIEMSGBS-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N’-(4-Nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and acetohydrazide. The reaction is carried out in a solvent such as methanol, with a few drops of glacial acetic acid added as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods:
While specific industrial production methods for N’-(4-Nitrobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-(4-Nitrobenzylidene)acetohydrazide can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: 4-Aminobenzylideneacetohydrazide.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry:
N’-(4-Nitrobenzylidene)acetohydrazide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It has shown promise in preliminary studies as a lead compound for the development of new therapeutic agents .
Industry:
In the industrial sector, N’-(4-Nitrobenzylidene)acetohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazide moiety are likely involved in these interactions, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The para-nitro substituent significantly impacts physical properties compared to other substituents. Key comparisons include:
Table 1: Physical Properties of Selected Acetohydrazide Derivatives
Key Observations :
- Melting Points : The nitro derivative exhibits a wide melting point range (173–246°C), influenced by crystal packing and substituent electronic effects. Methoxy/hydroxy derivatives (e.g., 117–119°C ) have lower melting points due to enhanced solubility.
- Spectral Features: The nitro group introduces distinct NO₂ stretching in IR (~1520 cm⁻¹) and deshielded aromatic protons in NMR (δ 8.37 ppm ).
Key Observations :
- Urease Inhibition : The nitro derivative shows moderate activity (IC₅₀ = 12.3 µM), likely due to electron-withdrawing effects enhancing enzyme interaction .
- Anti-inflammatory Activity: Chloro and dimethylamino derivatives outperform the nitro compound, suggesting bulky/electron-donating groups improve binding to inflammatory targets .
- Anticancer Activity : Methoxy derivatives exhibit higher selectivity for glioma cells, while nitro derivatives show broader cytotoxicity .
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